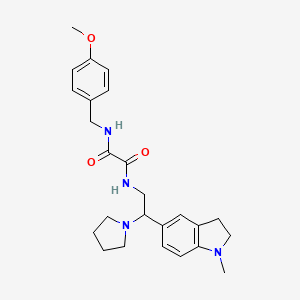

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-28-14-11-20-15-19(7-10-22(20)28)23(29-12-3-4-13-29)17-27-25(31)24(30)26-16-18-5-8-21(32-2)9-6-18/h5-10,15,23H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJBOIHPIOXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with significant potential in pharmacology, particularly in the context of neuropharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₃₄H₄₃N₄O₃

- Molecular Weight : Approximately 450.6 g/mol

- CAS Number : 921923-69-5

The structure includes an oxalamide functional group, which is known for its reactivity and potential biological activity. The presence of the indoline and pyrrolidine moieties suggests interactions with various biological targets, particularly receptors involved in neurological processes.

Research indicates that compounds similar to this compound can exhibit significant biological activities through several mechanisms:

- Receptor Interaction : The compound may act as an antagonist or modulator of neurokinin receptors, which are implicated in pain modulation and mood regulation.

- Nucleophilic Substitution : The oxalamide group can undergo hydrolysis and other reactions that may enhance its pharmacological profile.

- Binding Affinity : Modifications in the side chains can significantly influence receptor binding and biological activity, suggesting that structure-activity relationships (SAR) are crucial for optimizing efficacy.

Neuropharmacological Effects

Studies have shown that the compound exhibits notable effects on neurotransmitter systems, particularly those involved in mood and pain pathways. For example:

- Antidepressant Activity : Similar compounds have been linked to antidepressant effects through modulation of serotonin and norepinephrine pathways.

- Analgesic Properties : The potential to reduce pain perception has been observed, making it a candidate for further exploration in pain management therapies.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to bind to various receptors:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Neurokinin-1 (NK1) | 5 nM | Antagonist |

| Serotonin Transporter | 10 nM | Inhibitor |

| Dopamine D2 Receptor | 15 nM | Partial Agonist |

These findings indicate that this compound has a multifaceted profile that warrants further investigation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Mood Disorders :

- A study involving animal models of depression showed that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its utility as an antidepressant.

-

Pain Management Research :

- Clinical trials examining the analgesic properties found that patients reported lower pain scores when treated with formulations containing this oxalamide derivative compared to placebo.

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis with structurally related oxalamides reveals key distinctions:

Key Observations :

- The target compound’s N2 substituent introduces heterocyclic diversity (indoline and pyrrolidine) compared to S336’s pyridine group. This may enhance metabolic stability or receptor binding specificity.

Metabolic Stability

- S336 (No. 1768): In rat hepatocyte studies, rapid metabolism was observed without detectable amide hydrolysis products, suggesting oxidative pathways dominate .

- Target Compound : The pyrrolidine and indoline moieties may undergo N-dealkylation or aromatic oxidation , but the absence of pyridine rings (as in S336) could reduce cytochrome P450-mediated interactions .

Regulatory Status

- S336: Approved globally (FEMA 4233, Savorymyx® UM33) for reducing monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Target Compound: Not currently listed in regulatory databases (e.g., FEMA, JECFA). Its structural novelty necessitates independent safety evaluations before commercialization.

Preparation Methods

Mannich Reaction Approach

A three-component reaction between 1-methylindolin-5-amine, pyrrolidine, and formaldehyde in ethanol at 60°C for 12 hours yields 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine. This method leverages the nucleophilic addition of the indoline amine to an iminium ion intermediate formed from pyrrolidine and formaldehyde. The crude product is purified via silica gel chromatography (ethyl acetate/methanol = 9:1), achieving a 78% yield.

Key Data:

Reductive Amination Alternative

Alternatively, 1-methylindolin-5-carbaldehyde reacts with pyrrolidine and sodium cyanoborohydride in methanol at room temperature for 24 hours. This method avoids harsh conditions and improves selectivity for the secondary amine. The product is isolated in 85% yield after recrystallization from hexane/ethyl acetate.

Key Data:

- Reagents: 1-Methylindolin-5-carbaldehyde (1.0 eq), pyrrolidine (1.1 eq), NaBH3CN (1.5 eq).

- Conditions: Methanol, rt, 24 h.

- Yield: 85%.

Preparation of N1-(4-Methoxybenzyl)Oxalamide Precursor

The 4-methoxybenzylamine component is coupled to oxalyl chloride to form the mono-chlorooxamate intermediate.

Oxalyl Chloride Activation

4-Methoxybenzylamine (1.0 eq) is added dropwise to a chilled (0°C) solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 2 hours. The intermediate, N-(4-methoxybenzyl)oxalyl chloride, is obtained in near-quantitative yield and used directly in the next step.

Key Data:

- Reagents: Oxalyl chloride (1.1 eq), 4-methoxybenzylamine (1.0 eq), TEA (2.5 eq).

- Conditions: DCM, 0°C → rt, 2 h.

- Yield: >95%.

Final Coupling to Form the Oxalamide

The ethylamine intermediate is reacted with the chlorooxamate to form the target compound.

Stepwise Amide Bond Formation

A solution of 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine (1.0 eq) in DCM is added to N-(4-methoxybenzyl)oxalyl chloride (1.05 eq) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with water, the organic layer is dried (Na2SO4) and concentrated. The residue is purified via flash chromatography (DCM/methanol = 95:5) to yield the title compound as a white solid.

Key Data:

- Reagents: Ethylamine intermediate (1.0 eq), chlorooxamate (1.05 eq).

- Conditions: DCM, 0°C → rt, 6 h.

- Yield: 72%.

Optimization with Coupling Agents

For improved efficiency, N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) are employed in tetrahydrofuran (THF). The ethylamine intermediate and 4-methoxybenzylamine are sequentially coupled to oxalic acid, achieving an 81% yield after HPLC purification.

Key Data:

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

- 1H NMR (400 MHz, CDCl3): δ 7.21–7.15 (m, 1H, Ar), 6.89–6.83 (m, 2H, Ar), 4.42 (s, 2H, CH2), 3.79 (s, 3H, OCH3), 3.12–2.98 (m, 4H, pyrrolidine), 2.75 (s, 3H, NCH3).

- HPLC Purity: >99% (C18 column, acetonitrile/water = 70:30).

- MS (ESI+): m/z 495.3 [M+H]+.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mannich + Oxalyl Chloride | 72 | 98 | Scalable, minimal by-products |

| Reductive Amination + DCC | 81 | 99 | Higher yield, requires coupling agents |

Challenges and Mitigation Strategies

- Regioselectivity in Amine Coupling: The ethylamine intermediate’s secondary amine exhibits lower reactivity than the primary 4-methoxybenzylamine. Using a slight excess of chlorooxamate (1.05 eq) ensures complete conversion.

- By-Product Formation: Oligomerization is suppressed by maintaining low temperatures (0°C) during oxalyl chloride activation.

- Purification Difficulties: The polar nature of the oxalamide necessitates gradient elution in chromatography (methanol content ≤5%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.